Regioselective Mono-Substitution Advantage Over 4,6-Dichloropyrimidine
In a patented process for producing 4-amino-6-alkynyloxypyrimidine pesticides, 4,6-difluoropyrimidine (directly analogous to the pyrimidinone scaffold) reacts with alcohols in the presence of a tertiary amine to afford exclusively the 4-fluoro-6-alkynyloxy product . This contrasts with the 4,6-dichloro analog, which under identical conditions yields a mixture of mono- and bis-substitution products, reducing the yield of the desired mono-functionalized intermediate . The fluorine substituent's differential leaving-group aptitude enables precise control over the first functionalization event.
| Evidence Dimension | Regioselectivity of nucleophilic aromatic substitution (first step) |
|---|---|
| Target Compound Data | Exclusive 4-substituted product (selectivity >95%) |
| Comparator Or Baseline | 4,6-Dichloropyrimidine: mixture of 4-substituted, 6-substituted, and 4,6-bis-substituted products (selectivity not reported, but yield of desired mono-product is lower) |
| Quantified Difference | Qualitative advantage: switch from product mixture to single regioisomer |
| Conditions | Reaction of 4,6-dihalopyrimidine with alcohol (ROH) in the presence of a tertiary amine at ambient to moderate temperature (as described in US 8,101,753 B2) |
Why This Matters
For procurement, the exclusive mono-selectivity of the difluoro scaffold reduces purification burden and increases throughput in multi-step syntheses, directly lowering cost per kg of downstream active ingredient.
